Welcome to the BenchChem Online Store!
molecular formula C13H10ClN3O2 B8643413 Ethyl 4-chloropyrazolo[1,5-A]quinoxaline-3-carboxylate CAS No. 62040-05-5

Ethyl 4-chloropyrazolo[1,5-A]quinoxaline-3-carboxylate

Cat. No. B8643413
M. Wt: 275.69 g/mol
InChI Key: RACXBZYPNMEXDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04128716

Procedure details

50 g. of the product of Example 1, part b in 200 ml. of phosphorus oxychloride are refluxed for 3 hours. After distilling off the excess phosphorus oxychloride, 4-chloropyrazolo[1,5-a]quinoxaline-3-carboxylic acid, ethyl ester crystallizes. The distillation residue is stirred shortly with ice water and then the crude product is filtered off. The crude product is dried briefly over potassium hydroxide and recrystallized from acetone. The pure product is obtained as white needles; yield 39.5 g., m.p. 105°-106°.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[C:3]2[N:4]([N:12]=[CH:13][C:14]=2[C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:5]2[C:10]([N:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.P(Cl)(Cl)([Cl:22])=O>>[Cl:22][C:2]1[C:3]2[N:4]([N:12]=[CH:13][C:14]=2[C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:5]2[C:10]([N:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=2N(C3=CC=CC=C3N1)N=CC2C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The distillation residue is stirred shortly with ice water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After distilling off the excess phosphorus oxychloride, 4-chloropyrazolo[1,5-a]quinoxaline-3-carboxylic acid, ethyl ester
CUSTOM
Type
CUSTOM
Details
crystallizes
FILTRATION
Type
FILTRATION
Details
the crude product is filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude product is dried briefly over potassium hydroxide
CUSTOM
Type
CUSTOM
Details
recrystallized from acetone
CUSTOM
Type
CUSTOM
Details
The pure product is obtained as white needles

Outcomes

Product
Name
Type
Smiles
ClC=1C=2N(C3=CC=CC=C3N1)N=CC2C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.